molecular formula C19H15FO B567279 1-(Benzyloxy)-4-(3-fluorophenyl)benzene CAS No. 1352318-28-5

1-(Benzyloxy)-4-(3-fluorophenyl)benzene

Cat. No.: B567279
CAS No.: 1352318-28-5
M. Wt: 278.326
InChI Key: YUNPVYLKXYMZTC-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-(3-fluorophenyl)benzene is an organic compound that features a benzene ring substituted with a benzyloxy group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-4-(3-fluorophenyl)benzene typically involves the reaction of 4-(3-fluorophenyl)phenol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-4-(3-fluorophenyl)benzene can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The fluorophenyl group can be reduced to a phenyl group under specific conditions.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

1-(Benzyloxy)-4-(3-fluorophenyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-(3-fluorophenyl)benzene depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its aromatic and fluorinated groups. These interactions can influence the compound’s pharmacokinetics and pharmacodynamics, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzyloxy)-4-(4-fluorophenyl)benzene: Similar structure but with the fluorine atom in a different position.

    1-(Benzyloxy)-4-(2-fluorophenyl)benzene: Another positional isomer with the fluorine atom in the ortho position.

    1-(Benzyloxy)-4-phenylbenzene: Lacks the fluorine atom, making it less reactive in certain chemical reactions.

Uniqueness

1-(Benzyloxy)-4-(3-fluorophenyl)benzene is unique due to the specific positioning of the fluorine atom, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to different chemical and biological properties compared to its isomers and analogs.

Properties

IUPAC Name

1-fluoro-3-(4-phenylmethoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FO/c20-18-8-4-7-17(13-18)16-9-11-19(12-10-16)21-14-15-5-2-1-3-6-15/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNPVYLKXYMZTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90711976
Record name 4'-(Benzyloxy)-3-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90711976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-28-5
Record name 1,1′-Biphenyl, 3-fluoro-4′-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-(Benzyloxy)-3-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90711976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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